3-(Furan-2-yl)-3-phenylpropan-1-amine
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Description
3-(Furan-2-yl)-3-phenylpropan-1-amine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
It’s known that the compound is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The corresponding O,C-diprotonated forms of the starting furan acids and esters are considered reactive electrophilic species in these transformations .
Biochemical Pathways
The compound’s synthesis involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in brønsted superacid tfoh . This suggests that the compound may interact with biochemical pathways involving these substances.
Result of Action
Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, as well as against escherichia coli and staphylococcus aureus .
Action Environment
The synthesis of similar compounds has been successfully carried out under the action of alcl3 , suggesting that the compound’s action may be influenced by the presence of certain chemicals in the environment.
Biological Activity
3-(Furan-2-yl)-3-phenylpropan-1-amine, a compound characterized by a furan ring and a phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H15NO, with a molecular weight of approximately 215.27 g/mol. The structure features a furan moiety attached to a phenyl group via a propanamine chain, which is pivotal for its biological activity.
Antimicrobial Activity
Numerous studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Research has shown that furan derivatives can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity, with some derivatives achieving MIC values as low as 64 µg/mL against E. coli .
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Furan Derivative A | 64 | E. coli |
Furan Derivative B | TBD | S. aureus |
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis.
- Receptor Modulation : It can bind to various receptors, leading to altered signaling pathways that affect cellular responses.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several furan derivatives against clinical pathogens. The results indicated that compounds similar to 3-(Furan-2-yl)-3-phenylpropan-1-amines showed promising antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds revealed that some derivatives exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. Variations in substituents on the furan or phenyl rings can significantly impact the potency and selectivity of these compounds .
Properties
IUPAC Name |
3-(furan-2-yl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRFMKKTZNLNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389887 |
Source
|
Record name | 3-Furan-2-yl-3-phenyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374910-04-0 |
Source
|
Record name | 3-Furan-2-yl-3-phenyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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